molecular formula C10H16N2O B13606613 1-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine

1-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine

Katalognummer: B13606613
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: ZIVAQHPWKZDNFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an isopropoxy group attached to the pyridine ring and a methylmethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-isopropoxypyridine.

    N-Methylation: The pyridine derivative is then subjected to N-methylation using methylamine under controlled conditions.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.

Wissenschaftliche Forschungsanwendungen

1-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine: A structural isomer with similar properties.

    1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine: Another isomer with variations in the position of functional groups.

    1-(6-Isopropoxypyridin-4-yl)-N-methylmethanamine: A compound with a different substitution pattern on the pyridine ring.

Uniqueness

1-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of both isopropoxy and N-methylmethanamine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H16N2O

Molekulargewicht

180.25 g/mol

IUPAC-Name

N-methyl-1-(6-propan-2-yloxypyridin-2-yl)methanamine

InChI

InChI=1S/C10H16N2O/c1-8(2)13-10-6-4-5-9(12-10)7-11-3/h4-6,8,11H,7H2,1-3H3

InChI-Schlüssel

ZIVAQHPWKZDNFZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=CC(=N1)CNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.